1-methoxy-3,3-dimethylcyclopentane-1-carbaldehyde
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Overview
Description
1-methoxy-3,3-dimethylcyclopentane-1-carbaldehyde is an organic compound with the molecular formula C9H16O2 It is a cycloalkane derivative, characterized by a cyclopentane ring substituted with a methoxy group and a carbaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methoxy-3,3-dimethylcyclopentane-1-carbaldehyde can be achieved through several methods. One common approach involves the alkylation of cyclopentanone followed by methoxylation and oxidation. The reaction conditions typically include the use of strong bases and oxidizing agents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods often prioritize cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
1-methoxy-3,3-dimethylcyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens and nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: 1-methoxy-3,3-dimethylcyclopentane-1-carboxylic acid.
Reduction: 1-methoxy-3,3-dimethylcyclopentane-1-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-methoxy-3,3-dimethylcyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 1-methoxy-3,3-dimethylcyclopentane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy group can influence the compound’s solubility and reactivity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
1-methoxy-3,3-dimethylcyclopentane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
1-methoxy-3,3-dimethylcyclopentane-1-methanol: Similar structure but with an alcohol group instead of an aldehyde group.
3,3-dimethylcyclopentane-1-carbaldehyde: Lacks the methoxy group, making it less soluble and potentially less reactive.
Uniqueness
1-methoxy-3,3-dimethylcyclopentane-1-carbaldehyde is unique due to the presence of both a methoxy group and an aldehyde group on the cyclopentane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
1936090-00-4 |
---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.2 |
Purity |
95 |
Origin of Product |
United States |
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